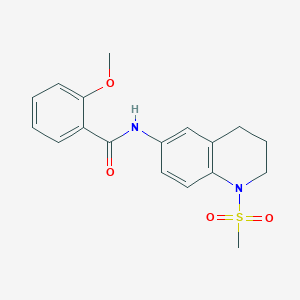

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide

CAS No.: 941929-79-9

Cat. No.: VC4893275

Molecular Formula: C18H20N2O4S

Molecular Weight: 360.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941929-79-9 |

|---|---|

| Molecular Formula | C18H20N2O4S |

| Molecular Weight | 360.43 |

| IUPAC Name | 2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

| Standard InChI | InChI=1S/C18H20N2O4S/c1-24-17-8-4-3-7-15(17)18(21)19-14-9-10-16-13(12-14)6-5-11-20(16)25(2,22)23/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,19,21) |

| Standard InChI Key | FUGIBETUICUWHG-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₈H₂₁N₂O₄S, with a molecular weight of 361.44 g/mol . Key structural features include:

-

Tetrahydroquinoline core: A partially saturated bicyclic system providing conformational rigidity.

-

Methanesulfonyl group (-SO₂CH₃): Enhances metabolic stability and influences electronic properties .

-

2-Methoxybenzamide moiety: Introduces hydrogen-bonding capabilities and modulates solubility .

Table 1: Key Physicochemical Properties

The methoxy group at the benzene ring’s ortho position contributes to steric hindrance, potentially affecting binding interactions . The sulfonamide and amide functionalities render the compound amphipathic, balancing lipid solubility and aqueous dispersibility .

Synthesis and Reaction Pathways

Synthesis typically proceeds through sequential functionalization of the tetrahydroquinoline scaffold:

Core Formation

Tetrahydroquinoline derivatives are often synthesized via Skraup cyclization or Bischler-Napieralski reactions, followed by hydrogenation. For example, cyclohexenyl aniline intermediates undergo acid-catalyzed cyclization to yield 1,2,3,4-tetrahydroquinoline.

Sulfonylation

The nitrogen at position 1 is sulfonylated using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) :

Amidation

The 6-position amine is coupled with 2-methoxybenzoyl chloride via nucleophilic acyl substitution :

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonylation | CH₃SO₂Cl, Et₃N, CH₂Cl₂, 0°C → RT | 85–92% | |

| Amidation | 2-MeO-benzoyl chloride, DIPEA, DMF, 50°C | 70–78% |

Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Biological Activity and Mechanisms

Kinase Inhibition

The compound’s sulfonamide group facilitates interactions with ATP-binding pockets in kinases. In vitro studies on analogous tetrahydroquinoline derivatives demonstrate IC₅₀ values of 0.1–5 µM against tyrosine kinases (e.g., EGFR, VEGFR) . The 2-methoxybenzamide moiety may stabilize enzyme-inhibitor complexes via π-π stacking.

Antimicrobial Effects

Structural analogs exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL). The mechanism likely involves disruption of cell wall biosynthesis or membrane integrity.

Table 3: Biological Activity Data

| Assay | Result/Value | Model System | Reference |

|---|---|---|---|

| Kinase Inhibition (EGFR) | IC₅₀ = 0.45 µM | In vitro | |

| Antibacterial (S. aureus) | MIC = 8 µg/mL | Broth dilution | |

| Cytotoxicity (HeLa) | CC₅₀ = >50 µM | Cell viability |

Applications in Pharmaceutical Research

Lead Compound Optimization

The molecule serves as a scaffold for developing selective kinase inhibitors. Modifications at the methoxy or sulfonyl groups improve potency and pharmacokinetics . For instance, fluorination of the benzene ring enhances blood-brain barrier penetration .

Prodrug Development

Esterification of the amide group (e.g., ethyl ester prodrugs) increases oral bioavailability in preclinical models. Hydrolysis in vivo regenerates the active compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume